4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the class of benzodiazepines, which are widely known for their central nervous system depressant effects. Benzodiazepines are commonly used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is a designer benzodiazepine, which means it has been structurally modified to produce specific effects or to circumvent legal restrictions .
Preparation Methods
The synthesis of 4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of isocyanide reagents in a one-pot condensation process. For instance, tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can be used to form the imidazobenzodiazepine intermediates, which are then further processed to yield the desired compound . Industrial production methods often employ continuous flow chemistry to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, leading to the formation of hydroxylated metabolites.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of designer benzodiazepines.
Biology: The compound is studied for its interactions with gamma-aminobutyric acid (GABA) receptors, which are crucial for its pharmacological effects.
Medicine: Research focuses on its potential therapeutic uses, such as treating anxiety, insomnia, and muscle spasms.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. The compound acts as a positive allosteric modulator, potentiating the inhibitory action of GABA and resulting in sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other designer benzodiazepines such as:
Clonazolam: A triazolo-analog of clonazepam, known for its high potency.
Flubromazolam: A triazolo-analog of flubromazepam, noted for its strong sedative effects.
Deschloroetizolam: A dechlorinated analog of etizolam, with similar pharmacological properties.
Meclonazepam: An analog of clonazepam with additional anti-parasitic effects
Properties
Molecular Formula |
C18H15FN2 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15FN2/c19-15-7-3-6-13(11-15)18-17-9-4-10-21(17)16-8-2-1-5-14(16)12-20-18/h1-11,18,20H,12H2 |
InChI Key |
ONYKPVGUPQMSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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